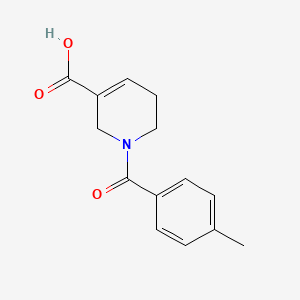![molecular formula C40H24N8OTi B13004591 Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) CAS No. 105250-49-5](/img/structure/B13004591.png)
Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) is a water-soluble titanium(IV)–porphyrin complex. This compound is known for its ultra-high sensitivity as a spectrophotometric reagent for the determination of hydrogen peroxide . The compound’s unique structure allows it to interact with hydrogen peroxide, making it a valuable tool in various analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) involves the reaction of titanium(IV) chloride with 5,10,15,20-tetra(4-pyridyl)porphyrin in the presence of an appropriate solvent. The reaction is typically carried out under acidic conditions to facilitate the formation of the titanium-porphyrin complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) primarily undergoes complexation reactions with hydrogen peroxide. This reaction leads to the formation of peroxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV), which is characterized by a decrease in absorbance at 432 nm .
Common Reagents and Conditions
The reaction with hydrogen peroxide is typically carried out in an acidic medium, such as hydrochloric acid or perchloric acid, to promote complexation. The presence of hydrogen ions accelerates the reaction, making it more efficient .
Major Products
The major product formed from the reaction of oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) with hydrogen peroxide is peroxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV). This product is used in the spectrophotometric determination of hydrogen peroxide .
Scientific Research Applications
Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) has several scientific research applications:
Analytical Chemistry: It is used as a highly sensitive reagent for the spectrophotometric determination of trace amounts of hydrogen peroxide in various samples, including water.
Biological Studies: The compound’s ability to detect hydrogen peroxide makes it useful in studying oxidative stress and related biological processes.
Environmental Monitoring: It is employed in the analysis of hydrogen peroxide levels in environmental samples, such as tap water and rainwater.
Medical Diagnostics: The compound’s sensitivity to hydrogen peroxide can be utilized in diagnostic assays to measure oxidative stress markers in biological fluids.
Mechanism of Action
The mechanism by which oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) exerts its effects involves the formation of a complex with hydrogen peroxide. The titanium center in the compound interacts with hydrogen peroxide, leading to the formation of a peroxo complex. This interaction results in a measurable change in absorbance, which is used to quantify the concentration of hydrogen peroxide in a sample .
Comparison with Similar Compounds
Similar Compounds
Oxo[5,10,15,20-tetra(4-methylpyridyl)porphyrinato]titanium(IV): Similar in structure but with methyl groups instead of pyridyl groups.
Oxo[5,10,15,20-tetra(4-phenyl)porphyrinato]titanium(IV): Contains phenyl groups instead of pyridyl groups.
Oxo[5,10,15,20-tetra(4-carboxyphenyl)porphyrinato]titanium(IV): Features carboxyphenyl groups instead of pyridyl groups.
Uniqueness
Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) is unique due to its high sensitivity and specificity for hydrogen peroxide detection. The presence of pyridyl groups enhances its solubility and reactivity, making it a superior choice for analytical applications compared to its analogs .
Properties
CAS No. |
105250-49-5 |
|---|---|
Molecular Formula |
C40H24N8OTi |
Molecular Weight |
680.5 g/mol |
IUPAC Name |
oxygen(2-);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide;titanium(4+) |
InChI |
InChI=1S/C40H24N8.O.Ti/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;;/h1-24H;;/q2*-2;+4 |
InChI Key |
AMTOFQFTQRPZSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[O-2].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


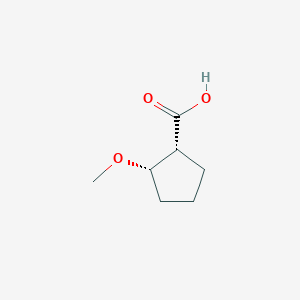
![7-morpholin-4-yl-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B13004518.png)
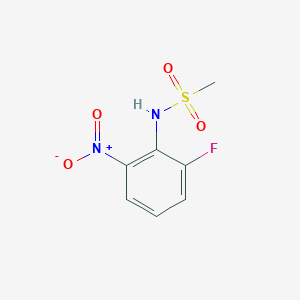
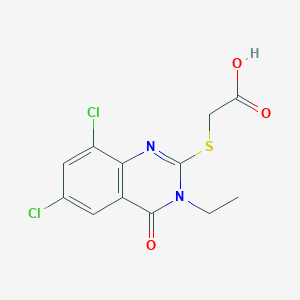
![(2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13004524.png)
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13004531.png)
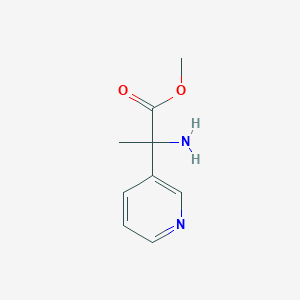
![Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate](/img/structure/B13004547.png)
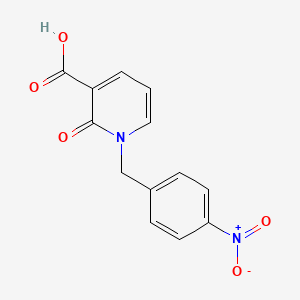
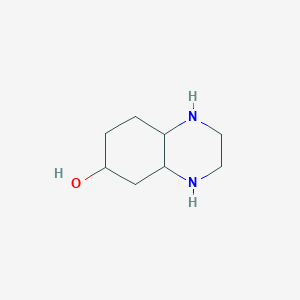
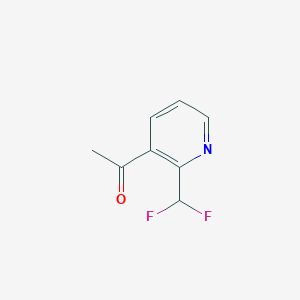
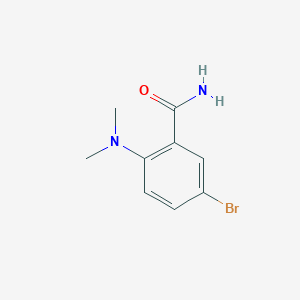
![1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-yl)piperidine-4-carboxylic acid](/img/structure/B13004588.png)
